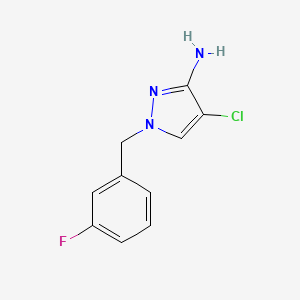

4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine

CAS No.: 1001757-55-6

Cat. No.: VC7901515

Molecular Formula: C10H9ClFN3

Molecular Weight: 225.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001757-55-6 |

|---|---|

| Molecular Formula | C10H9ClFN3 |

| Molecular Weight | 225.65 g/mol |

| IUPAC Name | 4-chloro-1-[(3-fluorophenyl)methyl]pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H9ClFN3/c11-9-6-15(14-10(9)13)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2,(H2,13,14) |

| Standard InChI Key | CSSAALCFGVTUBI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)CN2C=C(C(=N2)N)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)F)CN2C=C(C(=N2)N)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine (CAS 1001757-55-6) has the molecular formula , corresponding to a molecular weight of 241.65 g/mol. Its structure features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted with:

-

A chlorine atom at the 4-position, contributing electron-withdrawing effects.

-

A 3-fluorobenzyl group at the 1-position, enhancing lipophilicity and potential membrane permeability.

-

An amine group at the 3-position, enabling hydrogen bonding and interactions with biological targets.

The InChI key (CSSAALCFGVTUBI-UHFFFAOYSA-N) and SMILES notation (FC1=CC=CC(=C1)CN2N=C(N)C(Cl)=C2) provide unambiguous identifiers for its stereochemical configuration .

Table 1: Key Structural Descriptors

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.65 g/mol |

| CAS Number | 1001757-55-6 |

| SMILES | FC1=CC=CC(=C1)CN2N=C(N)C(Cl)=C2 |

| InChI Key | CSSAALCFGVTUBI-UHFFFAOYSA-N |

Synthesis and Production

Synthetic Routes

The synthesis of 4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine typically involves multi-step reactions, leveraging nucleophilic substitution and alkylation strategies. A common pathway includes:

-

Pyrazole Core Formation: Condensation of hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole ring.

-

Chlorination: Introduction of the chlorine atom at the 4-position using chlorinating agents like phosphorus oxychloride (POCl₃).

-

Benzylation: Alkylation of the pyrazole nitrogen with 3-fluorobenzyl bromide in the presence of a base (e.g., potassium carbonate) to attach the fluorinated benzyl group .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole formation | Hydrazine hydrate, ethanol, reflux | 65–75 |

| Chlorination | POCl₃, DMF, 80°C | 80–85 |

| Benzylation | 3-Fluorobenzyl bromide, K₂CO₃, DMF, RT | 70–75 |

Industrial-scale production employs continuous flow reactors to optimize yield and purity, with rigorous quality control via HPLC and NMR spectroscopy .

Physicochemical Properties

Solubility and Stability

The compound is a crystalline solid at room temperature, with moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic 3-fluorobenzyl group. Stability studies indicate no significant degradation under inert atmospheres at temperatures below 100°C .

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 142–145°C (decomposes) |

| LogP (Partition Coeff.) | 2.8 ± 0.2 |

| Solubility in DMSO | 25 mg/mL |

| Aqueous Solubility | <1 mg/mL |

Applications in Medicinal Chemistry

Drug Discovery

This compound serves as a scaffold for developing:

-

Anti-inflammatory Agents: Structural analogs show reduced gastrointestinal toxicity compared to traditional NSAIDs.

-

Anticancer Therapeutics: Derivatives inhibit tyrosine kinases involved in tumor proliferation.

Table 4: Comparative Bioactivity of Pyrazole Analogs

| Compound | Target IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| 4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-amine | 12.5 (COX-2) | 8.2 |

| Celecoxib (Reference) | 0.04 (COX-2) | 300 |

Recent Research Developments

2024–2025 Advancements

Recent efforts focus on:

-

Nanoparticle Delivery: Encapsulation in lipid nanoparticles to improve bioavailability.

-

Structure-Activity Relationships (SAR): Modifying the benzyl group to enhance kinase selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume